Dimethyl 2,5-dibromohexanedioate
CAS No.: 53490-47-4
Cat. No.: VC13304138
Molecular Formula: C8H12Br2O4
Molecular Weight: 331.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53490-47-4 |
---|---|
Molecular Formula | C8H12Br2O4 |
Molecular Weight | 331.99 g/mol |
IUPAC Name | dimethyl 2,5-dibromohexanedioate |
Standard InChI | InChI=1S/C8H12Br2O4/c1-13-7(11)5(9)3-4-6(10)8(12)14-2/h5-6H,3-4H2,1-2H3 |
Standard InChI Key | HVICCJCVLLCDFQ-UHFFFAOYSA-N |
SMILES | COC(=O)C(CCC(C(=O)OC)Br)Br |
Canonical SMILES | COC(=O)C(CCC(C(=O)OC)Br)Br |
Introduction
Chemical Identity and Structural Characteristics
Dimethyl 2,5-dibromohexanedioate is systematically named as dimethyl 2,5-dibromohexanedioate under IUPAC nomenclature. The compound features two bromine atoms at the 2- and 5-positions of a six-carbon dicarboxylate ester backbone. Key identifiers include:
The compound’s structure is defined by two ester-functionalized carboxyl groups and bromine atoms positioned symmetrically along the carbon chain. Spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry, confirm its configuration .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of dimethyl 2,5-dibromohexanedioate begins with the conversion of adipic acid to hexanedioyl dichloride using thionyl chloride () under reflux conditions . Subsequent bromination with elemental bromine () at 80°C under halogen lamp irradiation yields the dibrominated product. The reaction is monitored via NMR spectroscopy to ensure completion, with excess bromine removed via nitrogen purging .
Industrial Manufacturing
Industrial production employs large-scale bromination processes with stringent control over temperature, solvent selection (e.g., carbon tetrachloride), and reaction time. Purification typically involves recrystallization or distillation to achieve high purity.
Physical and Chemical Properties
The compound’s physical properties render it suitable for diverse synthetic applications:
-
Solubility: Limited solubility in polar solvents due to its ester and bromine functionalities.
-
Stability: Stable under inert atmospheres but susceptible to hydrolysis under acidic or basic conditions.
-
Reactivity: Undergoes nucleophilic substitution at bromine sites and ester hydrolysis to yield 2,5-dibromohexanedioic acid.
Thermogravimetric analysis (TGA) reveals decomposition above 300°C, consistent with its boiling point .
Applications in Organic Synthesis
Brominated Compound Synthesis
Dimethyl 2,5-dibromohexanedioate is a precursor for brominated intermediates used in pharmaceuticals and agrochemicals. For example, its reduction produces dimethyl hexanedioate, while cross-coupling reactions enable access to complex organobromides .
Diketopiperazine Production
The compound serves as a building block for diketopiperazines, cyclic dipeptides with antimicrobial and antitumor properties. Reaction with amines under basic conditions forms peptide bonds, followed by cyclization.
Biological Research Applications
Enzyme Mechanism Studies
The compound’s ester groups make it a substrate for esterases and lipases, enabling studies of enzymatic hydrolysis kinetics. For instance, its use in dihydrodipicolinate synthase (DHDPS) inhibition research highlights its role in probing bacterial amino acid biosynthesis .
Medicinal Chemistry
Researchers explore its utility in synthesizing inhibitors for enzymes like DHDPS, a target for antibiotic development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume